molecular formula C24H30O5 B027798 Taprostene CAS No. 108945-35-3

Taprostene

Cat. No. B027798
M. Wt: 398.5 g/mol
InChI Key: ZLJOKYGJNOQXDP-OZUBPDBUSA-N
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Description

Taprostene is a synthetic prostacyclin analogue primarily studied for its effects on myocardial ischemia and other cardiovascular conditions. It is known for its endothelium and myocardial protecting actions, especially in the context of acute myocardial ischemia and reperfusion injury in animal models (Johnson et al., 1990).

Scientific Research Applications

  • Enhancing Anti-Inflammatory Gene Expression : Taprostene augments the ability of glucocorticoids to induce anti-inflammatory genes in human airway epithelial cells. This finding suggests its potential to improve the treatment of airway inflammatory diseases (Wilson et al., 2009).

  • Selective IP1 Receptor Agonism : It may serve as a lead compound for developing highly selective IP1 receptor agonists, which are important in vascular biology (Jones & Chan, 2001).

  • Scavenging of Hydroxyl Radicals : As an efficient hydroxyl radical scavenger, Taprostene may prevent the formation of reactive oxygen species, implicating its role in oxidative stress-related conditions (Arroyo et al., 1994).

  • Protection Against Myocardial Ischemia : In combination with human superoxide dismutase, Taprostene significantly protects against myocardial ischemia and reperfusion in cats, suggesting its potential in early myocardial ischemia treatment (Ma et al., 1992).

  • Inhibition of Platelet Aggregation and Adhesion : It inhibits platelet aggregation and adhesion and induces deaggregation, indicating its potential as a therapeutic agent in thrombotic diseases (Michel & Seipp, 1990).

  • Adjuvant in Thrombolytic Therapy : Taprostene might be useful as an adjuvant to thrombolytic agents in acute myocardial infarction, given its effects on inhibiting platelet aggregation (Bär et al., 1993).

  • Enhancing Thrombolytic Efficacy : It enhances the efficacy of the thrombolytic agent saruplase in pulmonary thromboembolism in rabbits, suggesting its utility in thrombolytic therapy (Schneider, 1991).

  • Reducing PMN-Mediated Endothelial Dysfunction : Taprostene inhibits PMN-endothelium interaction and PMN-mediated coronary endothelial dysfunction, beneficial in ischemia-reperfusion and other inflammatory states (Lefer et al., 1994).

  • Preventing Pulmonary Hypertension : It prevents pulmonary hypertension, preserves cardiac output and peripheral oxygen delivery, and maintains the glomerular filtration rate in endotoxin-shocked rabbits, indicating its therapeutic potential in shock and cardiovascular disturbances (Schneider, 1991).

  • Improving Peripheral Vascular Disease Symptoms : In patients with ischemic peripheral vascular disease, Taprostene significantly increased walking time and pain-free walking time, suggesting its benefits in peripheral vascular conditions (Virgolini et al., 1989).

Safety And Hazards

While specific safety and hazards related to Taprostene are not detailed in the search results, it’s generally recommended to ensure adequate ventilation and provide accessible safety shower and eye wash station when handling such substances. Personal protective equipment like safety goggles with side-shields and protective gloves are also advised .

properties

IUPAC Name

3-[(Z)-[(3aR,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c25-21(16-6-2-1-3-7-16)10-9-19-20-13-18(29-23(20)14-22(19)26)12-15-5-4-8-17(11-15)24(27)28/h4-5,8-12,16,19-23,25-26H,1-3,6-7,13-14H2,(H,27,28)/b10-9+,18-12-/t19-,20-,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJOKYGJNOQXDP-OZUBPDBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/C4=CC(=CC=C4)C(=O)O)/O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872496
Record name Taprostene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taprostene

CAS RN

108945-35-3
Record name Taprostene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108945-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taprostene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108945353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taprostene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAPROSTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MS1HEY2IZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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